molecular formula C9H3Cl2F5O B8000031 3',4'-Dichloro-2,2,3,3,3-pentafluoropropiophenone

3',4'-Dichloro-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B8000031
M. Wt: 293.01 g/mol
InChI Key: YMEGOMIWQJLHJJ-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-2,2,3,3,3-pentafluoropropiophenone is a chemical compound with the molecular formula C9H3Cl2F5O. It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

The synthesis of 3’,4’-Dichloro-2,2,3,3,3-pentafluoropropiophenone typically involves the reaction of 3,4-dichlorobenzoyl chloride with pentafluoropropane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3’,4’-Dichloro-2,2,3,3,3-pentafluoropropiophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’,4’-Dichloro-2,2,3,3,3-pentafluoropropiophenone is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3’,4’-Dichloro-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and reactivity, allowing it to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Similar compounds to 3’,4’-Dichloro-2,2,3,3,3-pentafluoropropiophenone include:

    3,4-Dichlorobenzyl chloride: Used in the synthesis of various organic compounds.

    2,2,3,3,3-Pentafluoropropiophenone: Lacks the chlorine atoms but shares similar fluorine content.

    3,4-Dichlorophenylacetic acid: Contains the dichlorophenyl group but differs in its functional groups.

The uniqueness of 3’,4’-Dichloro-2,2,3,3,3-pentafluoropropiophenone lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F5O/c10-5-2-1-4(3-6(5)11)7(17)8(12,13)9(14,15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEGOMIWQJLHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(C(F)(F)F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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